molecular formula C10H8N2O4 B3059767 Methyl 3-(cyanomethyl)-4-nitrobenzoate CAS No. 1260763-08-3

Methyl 3-(cyanomethyl)-4-nitrobenzoate

Cat. No. B3059767
CAS RN: 1260763-08-3
M. Wt: 220.18
InChI Key: MYIIJYVEDDBECQ-UHFFFAOYSA-N
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Description

“Methyl 3-(cyanomethyl)benzoate” is a chemical compound with the CAS Number: 68432-92-8 . It has a molecular weight of 175.19 . The physical form of this compound is a pale-yellow to yellow-brown to red liquid .


Synthesis Analysis

The synthesis of compounds similar to “Methyl 3-(cyanomethyl)benzoate” often involves the use of cyanomethyl salts of pyridine and analogous isoquinolines . A widely used technique for creating pyridinium/isoquinolinium ylide involves reacting pyridine/isoquinolinium with cyanomethyl halides . This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .


Chemical Reactions Analysis

Cyanomethyl pyridinium and isoquinolinium salts, which are related to “Methyl 3-(cyanomethyl)-4-nitrobenzoate”, have been used in the synthesis of various heterocyclic compounds . These salts have been used to create annulated heterocycles such as chromeno-imidazo pyridines, isoquinolines, imidazothiazine, chromenoimidazocarbolines, imidazo pyridines, chromeno azepines, pyrido indolizine carbonitriles, pyridoindolizines, cyanoindolizinyl acetamides, tetrahydroindolizines, indolizinoindol amines, pyridobenzimidazoles, cyclo azines, pyrroloisoquinolines .

It’s a pale-yellow to yellow-brown to red liquid . The compound has a density of 1.141±0.06 g/cm3 and a boiling point of 314.1±25.0 °C .

Scientific Research Applications

Pyrrole Derivatives for Calcium Channel Blockers

Methyl 3-(cyanomethyl)-4-nitrobenzoate serves as a precursor for synthesizing pyrrole derivatives. These derivatives are designed as chemical analogs of 1,4-dihydropyridine drugs, aiming to develop future calcium channel blockers. Here’s how it works:

Heck Reaction and Benzofuran-2-one Synthesis

Methyl 3-(cyanomethyl)-4-nitrobenzoate can participate in the Heck reaction with acrylonitrile, leading to lactonization. The product is benzofuran-2-one 3-(cyanomethyl)-2-coumaranone. This application finds relevance in organic synthesis, pharmaceuticals, and agrochemicals .

Suzuki–Miyaura Coupling and Carbon–Carbon Bond Formation

While not directly involving Methyl 3-(cyanomethyl)-4-nitrobenzoate, the Suzuki–Miyaura cross-coupling reaction is a powerful method for creating carbon–carbon bonds. Researchers can explore coupling strategies using boron reagents, which can be relevant to drug discovery and materials science .

Safety and Hazards

“Methyl 3-(cyanomethyl)benzoate” has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation when handling .

Future Directions

While specific future directions for “Methyl 3-(cyanomethyl)-4-nitrobenzoate” are not mentioned in the search results, compounds with similar structures have been studied for their potential in various applications. For instance, new pyrrole derivatives have been synthesized as chemical analogs of the 1,4-dihydropyridines drugs in order to develop future new calcium channel blockers . These newly synthesized pyrrole derivatives are promising molecules with biological activity and low acute toxicity .

properties

IUPAC Name

methyl 3-(cyanomethyl)-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)8-2-3-9(12(14)15)7(6-8)4-5-11/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIIJYVEDDBECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218504
Record name Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cyanomethyl)-4-nitrobenzoate

CAS RN

1260763-08-3
Record name Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260763-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(cyanomethyl)-4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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